molecular formula C14H15N3O8S B584889 cis-Entacapone-3'-sulfate Sodium Salt CAS No. 158069-74-0

cis-Entacapone-3'-sulfate Sodium Salt

カタログ番号: B584889
CAS番号: 158069-74-0
分子量: 385.347
InChIキー: ICZFYESLPUXBQL-YHYXMXQVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The preparation of cis-Entacapone-3’-sulfate Sodium Salt involves several synthetic routes and reaction conditions. The synthesis typically starts with the parent compound, Entacapone, which undergoes sulfonation to introduce the sulfate group. The reaction conditions often involve the use of sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

cis-Entacapone-3’-sulfate Sodium Salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group present in the compound to an amino group.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

cis-Entacapone-3’-sulfate Sodium Salt has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Entacapone metabolites.

    Biology: The compound is used in studies investigating the metabolism and pharmacokinetics of Entacapone and its metabolites.

    Medicine: Research involving this compound contributes to understanding the pharmacological effects of COMT inhibitors in the treatment of Parkinson’s disease.

    Industry: It is used in the development and testing of new pharmaceutical formulations and drug delivery systems.

作用機序

The mechanism of action of cis-Entacapone-3’-sulfate Sodium Salt is related to its ability to inhibit catechol-O-methyl transferase (COMT). COMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines, such as dopamine, norepinephrine, and epinephrine . By inhibiting COMT, cis-Entacapone-3’-sulfate Sodium Salt increases the levels of these neurotransmitters in the brain, thereby enhancing dopaminergic activity. This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where increased dopamine levels can alleviate symptoms .

類似化合物との比較

cis-Entacapone-3’-sulfate Sodium Salt can be compared with other COMT inhibitors, such as:

The uniqueness of cis-Entacapone-3’-sulfate Sodium Salt lies in its specific sulfate group, which may influence its pharmacokinetic and pharmacodynamic properties compared to other COMT inhibitors .

生物活性

cis-Entacapone-3'-sulfate sodium salt is a derivative of Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This compound plays a significant role in enhancing dopaminergic activity, particularly in the context of Parkinson's disease treatment. This article explores the biological activity, mechanisms of action, pharmacokinetics, and comparative studies related to this compound.

The primary mechanism of action of this compound involves the inhibition of COMT. By inhibiting this enzyme, the compound increases the levels of catecholamines in the brain, thereby enhancing dopaminergic signaling. This effect is particularly beneficial in patients with Parkinson's disease, where dopamine levels are significantly reduced due to neuronal loss.

Key Mechanisms:

  • Inhibition of COMT : The compound binds to the active site of COMT, preventing it from methylating catecholamines.
  • Increased Dopamine Availability : By reducing the breakdown of dopamine, it prolongs its action and enhances its therapeutic effects when used alongside levodopa.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and significant protein binding. Studies indicate that it has a bioavailability of approximately 35%, with peak plasma concentrations occurring within one hour post-administration. The compound is primarily metabolized in the liver and excreted via the kidneys.

Parameter Value
Bioavailability~35%
Peak Plasma Concentration~1 hour
Protein Binding~98% (mainly albumin)
Elimination RouteRenal and biliary

Comparative Studies

Comparative studies highlight the unique properties of this compound relative to other COMT inhibitors such as Entacapone and Tolcapone. Notably, cis-Entacapone exhibits a distinct pharmacokinetic profile that may enhance its therapeutic efficacy.

Comparison with Other COMT Inhibitors:

Compound Mechanism Bioavailability Peak Time
cis-Entacapone-3'-sulfate COMT Inhibition~35%~1 hour
Entacapone COMT Inhibition~35%~1 hour
Tolcapone COMT Inhibition~65%~2 hours

Case Studies

Research studies have demonstrated the efficacy of this compound in clinical settings. One pivotal study assessed its impact on levodopa pharmacokinetics in Parkinson's patients:

  • Study Design : Patients received either levodopa alone or levodopa combined with cis-Entacapone.
  • Findings : The combination therapy resulted in a significant increase in plasma levels of levodopa and a decrease in its 3-O-methylated metabolite (3-OMD), indicating enhanced therapeutic effectiveness.

Research Findings

Recent studies have focused on the biochemical effects and potential applications of this compound:

  • Improved Levodopa Efficacy : The compound has been shown to enhance the absorption and efficacy of coadministered levodopa formulations by inhibiting COMT activity, leading to improved motor function in Parkinsonian patients .
  • Dose-dependent Effects : Clinical trials indicate that doses around 200 mg yield optimal therapeutic outcomes without significant adverse effects, supporting its use as an adjunct therapy in Parkinson's disease management .
  • Safety Profile : Long-term studies suggest a favorable safety profile with minimal side effects observed, reinforcing its potential for chronic use alongside other Parkinson's treatments .

特性

CAS番号

158069-74-0

分子式

C14H15N3O8S

分子量

385.347

IUPAC名

[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate

InChI

InChI=1S/C14H15N3O8S/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24/h5-7,18H,3-4H2,1-2H3,(H,22,23,24)/b10-5-

InChIキー

ICZFYESLPUXBQL-YHYXMXQVSA-N

SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)O)O)[N+](=O)[O-])C#N

同義語

(Z)-2-Cyano-N,N-diethyl-3-[4-hydroxy-3-nitro-5-(sulfooxy)phenyl]-2-propenamide Sodium Salt; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。